molecular formula C14H18FN3O5S B2403955 N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide CAS No. 869071-78-3

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide

Cat. No.: B2403955
CAS No.: 869071-78-3
M. Wt: 359.37
InChI Key: KOLJGUMMOITUAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a sulfonamide-containing oxalamide derivative featuring a 1,3-oxazinan ring system. Its structure includes a 4-fluorophenylsulfonyl group attached to the oxazinan moiety, with an oxalamide linker modified by a methyl group at the N2 position.

Key structural features:

  • 1,3-Oxazinan ring: Provides conformational rigidity.
  • 4-Fluorophenylsulfonyl group: Enhances metabolic stability and influences electronic properties via the electron-withdrawing fluorine atom.

Properties

IUPAC Name

N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-methyloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3O5S/c1-16-13(19)14(20)17-9-12-18(7-2-8-23-12)24(21,22)11-5-3-10(15)4-6-11/h3-6,12H,2,7-9H2,1H3,(H,16,19)(H,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOLJGUMMOITUAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide typically involves multiple steps. One common route includes the formation of the oxazinan ring, followed by the introduction of the fluorophenyl and sulfonyl groups. The final step involves the formation of the oxalamide linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are tailored to achieve the desired transformation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfonyl group can yield sulfoxides or sulfones, while nucleophilic substitution on the fluorophenyl group can introduce various functional groups.

Scientific Research Applications

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.

    Industry: The compound’s unique structure may make it useful in materials science, such as in the development of new polymers or coatings.

Mechanism of Action

The mechanism by which N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include inhibition or activation of these targets, leading to downstream effects on cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfonamide-Containing Oxalamides

Table 1: Comparison of Oxalamide Derivatives
Compound Name / ID Substituents (R1, R2) Molecular Weight Melting Point (°C) Yield (%) Key Spectral Data (NMR/IR) Source
Target Compound R1 = 4-Fluorophenylsulfonyl ~460 g/mol* Not reported Not given Not provided -
N-[2-(4-Fluorophenyl)ethyl]-... (Ev4) R1 = 4-Methoxyphenylsulfonyl 552.61 g/mol Not reported Not given ChemSpider ID: 872880-93-8
Compound 2 (Ev7) R1 = 2-Methoxyphenyl, R2 = SO2NH2 409.4 g/mol Decomposes at 180 73 1H-NMR: δ3.82 (OCH3), 7.73–7.97 (Ar-H)
Compound 3 (Ev7) R1 = 4-Methoxyphenyl, R2 = SO2NH2 409.4 g/mol Decomposes at 180 73 1H-NMR: δ3.81 (OCH3), 7.06–7.92 (Ar-H)

Notes:

  • The target compound’s 4-fluorophenylsulfonyl group contrasts with the methoxy-substituted analogs in and . Fluorine’s electron-withdrawing nature may enhance metabolic stability compared to methoxy groups, which are electron-donating .
  • Both Compounds 2 and 3 () exhibit similar yields (73%) and decomposition temperatures, suggesting comparable synthetic accessibility and thermal stability .

Oxazinan/Oxazepan-Based Analogs

Table 2: Comparison of Heterocyclic Derivatives
Compound Name / ID Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups (IR/NMR) Source
Target Compound 1,3-Oxazinan 4-Fluorophenylsulfonyl Not given Not reported Sulfonyl (S=O), Oxalamide (C=O) -
Compound 4 (Ev9) Azetidinone/Oxalamide 3-Chloro, 4-hydroxy-3-methoxyphenyl 74 Not specified IR: 1730 cm⁻¹ (C=O), 3502 cm⁻¹ (OH)
Compound 8 (Ev13) 1,3-Oxazepan Hydroxy-3-methoxyphenyl 74 237–238 IR: 1730 cm⁻¹ (C=O), 2982 cm⁻¹ (C-H)
Compound 7 (Ev14) 1,3-Oxazepin Hydroxy-3-methoxyphenyl 81 Not specified IR: C=O, C-N

Notes:

  • The 1,3-oxazinan core in the target compound is structurally distinct from the azetidinone () and oxazepan/oxazepin systems (–14). These differences influence ring strain, hydrogen-bonding capacity, and solubility .
  • Higher yields (74–81%) in oxazepan/oxazepin derivatives (–14) suggest favorable reaction kinetics for seven-membered rings compared to six-membered oxazinans .

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-methyloxalamide is a complex organic compound that has garnered significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed overview of the compound's biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC21H24FN3O6S
Molecular Weight465.5 g/mol
CAS Number869071-77-2

Its structure includes a sulfonyl group , an oxazinan ring , and an oxalamide moiety , which contribute to its biological activity and interaction with various molecular targets in biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific ion channels and receptors. Recent studies have indicated its potential as an inhibitor of sodium channels, particularly Nav1.7, which plays a critical role in pain pathways. This selectivity suggests that the compound may be effective in pain management while minimizing side effects associated with broader sodium channel inhibition.

Case Studies and Research Findings

  • Pain Management : Research has shown that compounds similar to this compound exhibit significant efficacy against pain pathways by selectively inhibiting Nav1.7 channels. This specificity could lead to new therapeutic options for chronic pain conditions .
  • Antimicrobial Properties : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties, although further research is needed to establish their effectiveness against specific pathogens .
  • Anticancer Activity : Similar compounds have been noted for their anticancer properties due to their ability to disrupt cellular signaling pathways involved in tumor growth. The oxazinan structure may enhance the selectivity and potency of these compounds against cancer cells.

Synthesis and Structural Analogues

The synthesis of this compound typically involves several key steps, including the formation of the oxazinan ring and subsequent functionalization with sulfonyl and oxalamide groups. The reaction conditions are carefully controlled to optimize yield and purity.

Comparison with Structural Analogues

Several structurally similar compounds have been identified, which exhibit varying degrees of biological activity:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)acetamideAcetamide derivativeAnalgesic properties
N-(benzenesulfonyl)glycineSulfonamide derivativeAntimicrobial activity
4-(methylsulfonyl)anilineAniline derivativeAnticancer properties

These comparisons highlight the unique aspects of this compound, particularly its complex oxazinan ring structure that may enhance its selectivity for biological targets .

Q & A

Basic Research: What are the key synthetic routes for this compound, and how can reaction conditions be optimized?

Answer:
The synthesis involves multi-step reactions, typically starting with the formation of the oxazinan ring followed by sulfonylation and oxalamide coupling. Critical steps include:

Step Reagents/Conditions Purpose Optimization Tips
Oxazinan ring formationCyclocondensation of diols with amines under acidic conditions (e.g., HCl)Construct the 1,3-oxazinan coreUse anhydrous solvents to minimize hydrolysis .
Sulfonylation4-Fluorophenylsulfonyl chloride, base (e.g., pyridine)Introduce the sulfonyl groupControl temperature (0–5°C) to avoid side reactions .
Oxalamide couplingMethylamine, DCC (dicyclohexylcarbodiimide), DMAP (catalyst)Form the oxalamide moietyPurify intermediates via column chromatography (silica gel, ethyl acetate/hexane) .

Yield Optimization: Monitor reactions via TLC/HPLC and adjust stoichiometry (1.2–1.5 equivalents of sulfonyl chloride). Use inert atmospheres (N₂/Ar) for moisture-sensitive steps .

Basic Research: How is structural characterization performed, and what analytical techniques are recommended?

Answer:
A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy: ¹H/¹³C NMR to confirm proton environments and carbon connectivity. Key signals: sulfonyl group (δ 7.8–8.1 ppm for aromatic protons), oxazinan methylene (δ 3.5–4.0 ppm) .
  • X-ray Crystallography: Use SHELX software for refinement. Critical for resolving stereochemistry and confirming the oxazinan ring conformation .
  • Mass Spectrometry: High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺: ~440 m/z) .

Advanced Research: How can computational modeling predict binding affinity to biological targets?

Answer:
Methodology:

Target Identification: Use databases like PDB or AlphaFold to identify potential enzyme targets (e.g., bacterial enoyl-acyl carrier protein reductase for antimicrobial studies) .

Molecular Docking: Software like AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions. Focus on sulfonyl and oxalamide groups as key binding motifs .

Validation: Compare docking scores (ΔG values) with experimental IC₅₀ data. Perform MD simulations (GROMACS) to assess binding stability over 100 ns .

Example: A docking score ≤ −8.0 kcal/mol suggests strong inhibition potential. Validate via enzymatic assays (e.g., fluorometric kinase assays) .

Advanced Research: How to resolve contradictions in reported biological activity data?

Answer:
Common discrepancies arise from variations in assay conditions or impurity profiles. Mitigation strategies:

  • Standardize Assays: Use identical cell lines (e.g., HEK293 for cytotoxicity) and positive controls (e.g., ciprofloxacin for antibacterial studies) .
  • Purity Thresholds: Ensure ≥95% purity (via HPLC) to exclude confounding effects from byproducts .
  • Dose-Response Curves: Generate EC₅₀/IC₅₀ values across ≥3 independent replicates to assess reproducibility .

Basic Research: What strategies are effective for purity analysis and purification?

Answer:

  • HPLC: Use a C18 column with gradient elution (acetonitrile/water + 0.1% TFA). Retention time: ~12–14 minutes .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for crystal formation. Monitor via polarized light microscopy .
  • TLC: Hexane/ethyl acetate (3:1) to track reaction progress. Rf value: ~0.4 .

Advanced Research: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

Core Modifications: Syntize analogs with variations in:

  • Sulfonyl group (e.g., 4-Cl, 4-NO₂ substituents) .
  • Oxazinan ring (e.g., 6-membered vs. 5-membered rings) .

Assay Selection: Test against panels of enzymes/cell lines to identify selectivity (e.g., kinase inhibition vs. antimicrobial activity) .

Data Analysis: Use cheminformatics tools (e.g., MOE) to correlate substituents with activity trends. Plot heatmaps for visual SAR .

Advanced Research: What experimental approaches elucidate its mechanism of enzyme inhibition?

Answer:

  • Kinetic Studies: Perform Michaelis-Menten assays to determine inhibition type (competitive/uncompetitive). Use Lineweaver-Burk plots for analysis .
  • ITC (Isothermal Titration Calorimetry): Measure binding thermodynamics (ΔH, ΔS) to assess entropy-driven vs. enthalpy-driven interactions .
  • X-ray Crystallography: Co-crystallize the compound with target enzymes (e.g., bacterial FabI) to identify binding pocket interactions .

Basic Research: How does the compound behave under varying pH and solvent conditions?

Answer:

  • pH Stability: Assess via UV-Vis spectroscopy (λmax ~270 nm). Stable in pH 5–7; degrades in strongly acidic/basic conditions (pH <3 or >9) .
  • Solubility: Use shake-flask method (logP ~2.5). Soluble in DMSO (>50 mg/mL), sparingly soluble in water (<0.1 mg/mL) .
  • Thermal Stability: TGA/DSC shows decomposition above 200°C. Store at −20°C under desiccation .

Advanced Research: What strategies improve pharmacokinetic properties for in vivo studies?

Answer:

  • Prodrug Design: Introduce ester groups to enhance oral bioavailability. Hydrolyze in vivo to active form .
  • Nanoparticle Formulation: Use PLGA nanoparticles for sustained release. Optimize size (100–200 nm) via dynamic light scattering .
  • Metabolic Profiling: Conduct liver microsome assays (human/rat) to identify CYP450-mediated metabolites .

Advanced Research: How to address discrepancies in computational vs. experimental binding data?

Answer:

  • Force Field Adjustments: Refine parameters (e.g., AMBER vs. CHARMM) to better model sulfonyl interactions .
  • Solvent Effects: Include explicit water molecules in simulations to account for hydrophobic pockets .
  • Experimental Cross-Validation: Use SPR (Surface Plasmon Resonance) to measure real-time binding kinetics (ka/kd) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.